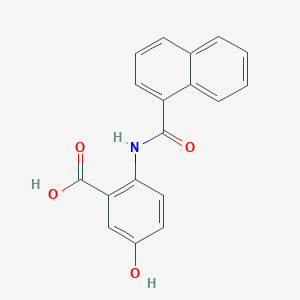
5-hydroxy-2-(1-naphthoylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-2-(1-naphthoylamino)benzoic acid, commonly known as HN2, is a synthetic compound that has been widely studied for its potential in various scientific applications. This compound belongs to the class of naphthalene derivatives and has been found to exhibit interesting biochemical and physiological effects. In
科学的研究の応用
HN2 has been extensively studied for its potential in cancer treatment. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. HN2 has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, HN2 has been found to inhibit the growth of tumor cells by disrupting the microtubule network, which is essential for cell division.
作用機序
The mechanism of action of HN2 involves its ability to disrupt the microtubule network, which is essential for cell division. HN2 binds to the colchicine-binding site on tubulin, a protein that makes up the microtubules, and inhibits its polymerization. This results in the disassembly of the microtubule network, which prevents the formation of the mitotic spindle and ultimately leads to cell death.
Biochemical and Physiological Effects
Apart from its anticancer properties, HN2 has been found to exhibit other interesting biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. HN2 has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, HN2 has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using HN2 in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for cancer treatment. Additionally, HN2 has been found to exhibit low toxicity towards normal cells, which reduces the risk of side effects. However, one of the limitations of using HN2 in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on HN2. One of the areas of interest is the development of HN2-based prodrugs, which can improve its solubility and bioavailability. Another area of interest is the exploration of the synergistic effects of HN2 with other anticancer agents, which can enhance its anticancer properties. Additionally, the development of HN2 analogs with improved efficacy and selectivity towards cancer cells is another area of interest for future research.
Conclusion
In conclusion, HN2 is a synthetic compound that exhibits interesting biochemical and physiological effects. It has been extensively studied for its potential in cancer treatment and has been found to exhibit cytotoxicity against various cancer cell lines. The mechanism of action of HN2 involves its ability to disrupt the microtubule network, which is essential for cell division. HN2 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
HN2 can be synthesized through a multi-step process that involves the reaction of 1-naphthylamine with 5-hydroxy-2-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then acylated with an acid anhydride to yield HN2. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
特性
IUPAC Name |
5-hydroxy-2-(naphthalene-1-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-12-8-9-16(15(10-12)18(22)23)19-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,20H,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRXTORCSWOEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26667220 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Hydroxy-2-[(naphthalen-1-ylcarbonyl)amino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5855664.png)




![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)